Dimethyl (5-nitrofuran-2-carbonyl)phosphonate
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Overview
Description
Dimethyl (5-nitrofuran-2-carbonyl)phosphonate is an organic compound that belongs to the class of nitrofuran derivatives This compound is characterized by the presence of a nitrofuran ring, a carbonyl group, and a phosphonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (5-nitrofuran-2-carbonyl)phosphonate typically involves the nitration of furan derivatives followed by esterification and phosphonylation reactions. One common method includes the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde, which is then subjected to esterification to form methyl 5-nitrofuran-2-carboxylate. This intermediate is further reacted with dimethyl phosphite under suitable conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts such as palladium or copper can enhance the reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (5-nitrofuran-2-carbonyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The nitrofuran ring can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The phosphonate ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phosphonate esters.
Scientific Research Applications
Dimethyl (5-nitrofuran-2-carbonyl)phosphonate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial properties due to the presence of the nitrofuran moiety.
Medicine: Explored for its potential use in drug development, particularly in designing antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl (5-nitrofuran-2-carbonyl)phosphonate involves its interaction with various molecular targets. The nitrofuran ring can undergo redox cycling, generating reactive oxygen species that can damage cellular components. The phosphonate group can interact with enzymes, inhibiting their activity and affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-nitrofuran-2-carboxylate
- Dimethyl phosphite
- 5-Nitrofuran-2-carbaldehyde
Uniqueness
Dimethyl (5-nitrofuran-2-carbonyl)phosphonate is unique due to the combination of the nitrofuran ring and the phosphonate ester, which imparts distinct chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable compound for various applications .
Properties
CAS No. |
61739-07-9 |
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Molecular Formula |
C7H8NO7P |
Molecular Weight |
249.11 g/mol |
IUPAC Name |
dimethoxyphosphoryl-(5-nitrofuran-2-yl)methanone |
InChI |
InChI=1S/C7H8NO7P/c1-13-16(12,14-2)7(9)5-3-4-6(15-5)8(10)11/h3-4H,1-2H3 |
InChI Key |
PTTNEAXCDHLUKQ-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C(=O)C1=CC=C(O1)[N+](=O)[O-])OC |
Origin of Product |
United States |
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